4-Bromo-2-(cyclopropylmethoxy)-1-fluorobenzene
Description
4-Bromo-2-(cyclopropylmethoxy)-1-fluorobenzene is an organic compound with the molecular formula C10H10BrFO It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a cyclopropylmethoxy group
Properties
IUPAC Name |
4-bromo-2-(cyclopropylmethoxy)-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c11-8-3-4-9(12)10(5-8)13-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMRAGGXWOVSKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(cyclopropylmethoxy)-1-fluorobenzene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as recrystallization and chromatography, to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(cyclopropylmethoxy)-1-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
4-Bromo-2-(cyclopropylmethoxy)-1-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(cyclopropylmethoxy)-1-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzaldehyde: This compound is similar in structure but contains an aldehyde group instead of a cyclopropylmethoxy group.
4-Bromo-2-methoxyaniline: This compound has a methoxy group and an amino group instead of a cyclopropylmethoxy group and a fluorine atom.
4-Bromo-2-fluorobenzonitrile: This compound contains a nitrile group instead of a cyclopropylmethoxy group.
Uniqueness
4-Bromo-2-(cyclopropylmethoxy)-1-fluorobenzene is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of novel compounds and in applications where specific interactions with molecular targets are required.
Biological Activity
4-Bromo-2-(cyclopropylmethoxy)-1-fluorobenzene is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- CAS Number : 1062614-77-0
- Molecular Formula : C10H10BrF
- Molecular Weight : 227.09 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the bromine and fluorine atoms enhances its reactivity, potentially allowing it to modulate enzyme activities or receptor interactions.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer and metabolic disorders.
- Receptor Modulation : The compound may act as a modulator of certain receptors, influencing cellular signaling pathways.
Comparative Studies
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Bromo-2-chloro-1-fluorobenzene | Structure | Moderate antimicrobial activity |
| 2-Fluoro-4-bromophenol | Structure | Anticancer properties |
This table illustrates that while structural modifications can significantly alter biological activity, the presence of halogens often correlates with increased potency against certain targets.
Case Study 1: Anticancer Properties
In a study examining related fluorinated compounds, researchers found that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Antimicrobial Efficacy
A comparative analysis of brominated compounds demonstrated that those with cyclopropyl groups showed enhanced activity against Gram-positive bacteria. This suggests that this compound could be further investigated for its potential as an antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
